

An In-depth Technical Guide to Acid Green 40: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Acid Green 40

Cat. No.: B1173452

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This technical guide provides a comprehensive overview of the chemical properties and synthesis of Acid Green 40, an anthraquinone-based dye. The information is intended for a scientific audience and details the compound's structure, key identifiers, and a representative experimental protocol for its synthesis.

Chemical Structure and Properties of Acid Green 40

Acid Green 40 is an acid dye belonging to the anthraquinone class, characterized by a core structure derived from 1,4-dihydroxyanthraquinone. Its chemical identity is established by its CAS Registry Number, 12219-87-3.^{[1][2]} The molecular formula of the disodium salt is $C_{38}H_{22}Cl_2N_2Na_2O_{10}S_2$, with a corresponding molecular weight of 847.61 g/mol.^[1]

The synthesis process involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with two equivalents of 4-(4-chlorophenoxy)benzenamine, followed by sulfonation.^[1] The precise positions of the two sulfonic acid groups on the aromatic rings are not consistently reported in publicly available literature, leading to some structural ambiguity. The structure presented below is a representative illustration of the chemical backbone of Acid Green 40.

Representative Chemical Structure:

(Note: This is a simplified representation. The attachment points of the amino groups are at the 1 and 4 positions of the anthraquinone core. The sulfonic acid groups are substituted on the

phenyl rings.)

Quantitative data regarding the spectral and physical properties of Acid Green 40 are not readily available in the literature. However, data from structurally similar anthraquinone dyes, such as Acid Green 25 and Acid Green 41, can provide valuable comparative insights.

Table 1: Chemical Identifiers and Properties of Acid Green 40

Property	Value	Reference
Common Name	Acid Green 40	[1]
CAS Registry Number	12219-87-3	[1][2]
Molecular Formula	C ₃₈ H ₂₂ Cl ₂ N ₂ Na ₂ O ₁₀ S ₂	[1]
Molecular Weight	847.61 g/mol	[1]
Chemical Class	Anthraquinone Dye	[1]
Appearance	Blue-light green powder (in solid form)	[1]

Table 2: Comparative Spectral and Solubility Data of Structurally Similar Dyes

Property	Acid Green 25	Acid Green 41
λ _{max}	608 nm, 642 nm	Not specified
Solubility	Soluble in water	Soluble in acetone, ethanol, o-chlorophenol, and pyridine. Insoluble in benzene, carbon tetrachloride, and chloroform.

(Disclaimer: The data in Table 2 is for structurally related compounds and is provided for reference purposes only, as specific experimental data for Acid Green 40 is not available in the cited literature.)

Synthesis of Acid Green 40

The synthesis of Acid Green 40 is a two-step process that begins with a condensation reaction followed by sulfonation. The following is a representative experimental protocol based on general procedures for the synthesis of anthraquinone dyes.

Experimental Protocol

Step 1: Condensation of 1,4-Dihydroxyanthraquinone with 4-(4-Chlorophenoxy)benzenamine

- **Reaction Setup:** A reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with 1,4-dihydroxyanthraquinone (1 equivalent), 4-(4-chlorophenoxy)benzenamine (2.2 equivalents), and a high-boiling point solvent such as o-dichlorobenzene.
- **Addition of Condensing Agent:** A catalytic amount of a condensation agent, such as boric acid, is added to the mixture.
- **Reaction Conditions:** The reaction mixture is heated to a temperature of 180-200°C under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product, 1,4-bis((4-(4-chlorophenoxy)phenyl)amino)anthracene-9,10-dione, is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Sulfonation and Conversion to the Sodium Salt

- **Sulfonation Reaction:** The purified condensation product from Step 1 is added portion-wise to fuming sulfuric acid (oleum) at a temperature maintained below 40°C.
- **Reaction Conditions:** The reaction mixture is then heated to 60-80°C and stirred for several hours until the sulfonation is complete, as indicated by the complete solubility of a sample in water.
- **Isolation and Salt Formation:** The reaction mixture is cooled and carefully poured into a cold aqueous solution of sodium chloride. The precipitated product, the disodium salt of

sulfonated 1,4-bis((4-(4-chlorophenoxy)phenyl)amino)anthracene-9,10-dione (Acid Green 40), is collected by filtration.

- Purification: The collected solid is washed with a saturated sodium chloride solution to remove excess acid and inorganic salts, and then dried under vacuum to yield the final product.

Synthesis Pathway Diagram

The following diagram illustrates the synthetic pathway for Acid Green 40, from the initial reactants to the final product.



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Caption: Synthesis pathway of Acid Green 40.

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